N,N,N-Trimethyldecan-5-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyldecan-5-aminium: is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its surfactant properties, making it useful in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N-Trimethyldecan-5-aminium can be synthesized through the quaternization of tertiary amines with alkyl halides. A common method involves reacting decylamine with methyl iodide under controlled conditions to form the desired quaternary ammonium compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction between decylamine and methyl iodide is carried out under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethyldecan-5-aminium primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield corresponding oxides .
Scientific Research Applications
Chemistry: N,N,N-Trimethyldecan-5-aminium is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates .
Biology: In biological research, this compound is utilized for its surfactant properties to disrupt cell membranes, aiding in the extraction of cellular components .
Industry: Industrially, this compound is employed in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant properties .
Mechanism of Action
The mechanism of action of N,N,N-Trimethyldecan-5-aminium involves its interaction with lipid bilayers in cell membranes. The positively charged ammonium group interacts with the negatively charged components of the membrane, leading to membrane disruption and increased permeability . This property is particularly useful in applications requiring cell lysis or enhanced drug delivery .
Comparison with Similar Compounds
- N,N,N-Trimethyl-1-decanaminium bromide
- N,N,N-Trimethyldecylammonium bromide
- Decyltrimethylammonium bromide
Uniqueness: N,N,N-Trimethyldecan-5-aminium stands out due to its specific chain length and the position of the ammonium group, which confer unique surfactant properties and make it particularly effective in disrupting lipid bilayers compared to other similar compounds .
Properties
CAS No. |
62065-01-4 |
---|---|
Molecular Formula |
C13H30N+ |
Molecular Weight |
200.38 g/mol |
IUPAC Name |
decan-5-yl(trimethyl)azanium |
InChI |
InChI=1S/C13H30N/c1-6-8-10-12-13(11-9-7-2)14(3,4)5/h13H,6-12H2,1-5H3/q+1 |
InChI Key |
XIKMJPPIQQQTFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC)[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.